(2R,3R,4R)-3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

CAS No.: 89887-98-9

Cat. No.: VC6300093

Molecular Formula: C9H16O4

Molecular Weight: 188.223

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89887-98-9 |

|---|---|

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.223 |

| IUPAC Name | (2R,3R,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |

| Standard InChI | InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9-/m1/s1 |

| Standard InChI Key | PZJPNKKRMNFDQJ-IWSPIJDZSA-N |

| SMILES | COCC1C(C(C=CO1)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

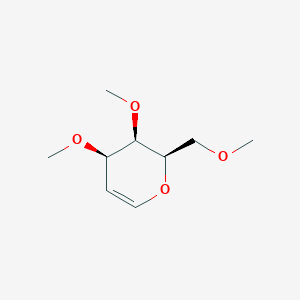

The compound’s molecular formula is C₉H₁₆O₄, with a molecular weight of 188.223 g/mol. Its IUPAC name, (2R,3R,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran, reflects the stereochemistry at positions 2, 3, and 4, which are critical for its spatial orientation and interactions. The structure includes a dihydropyran ring (a six-membered ring with one oxygen atom) substituted with methoxy groups at positions 3 and 4 and a methoxymethyl group at position 2.

Key Structural Features:

-

Stereochemistry: The (2R,3R,4R) configuration ensures a specific three-dimensional arrangement, impacting its reactivity in asymmetric synthesis.

-

Methoxy Groups: The electron-donating methoxy substituents enhance the compound’s solubility in polar aprotic solvents and stabilize transition states during reactions.

-

Ring Strain: The partially unsaturated dihydropyran ring introduces moderate ring strain, influencing its participation in cycloaddition or ring-opening reactions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 89887-98-9 | |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.223 g/mol | |

| IUPAC Name | (2R,3R,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran | |

| SMILES | COCC1C(C(C=CO1)OC)OC | |

| Solubility | Not publicly available |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2R,3R,4R)-3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran typically involves stereoselective cyclization or asymmetric catalysis. While detailed protocols are proprietary, general methods for analogous dihydropyrans include:

-

Vinyl Ether Cyclization: Reacting α,β-unsaturated carbonyl compounds with vinyl ethers under acidic conditions. For example, methacrolein derivatives may react with methoxy-substituted vinyl ethers at 70–200°C to form the dihydropyran backbone.

-

Chiral Auxiliary Approaches: Using chiral catalysts or resolving agents to enforce the (2R,3R,4R) configuration. Enzymatic resolution or metal-catalyzed asymmetric hydrogenation could be employed, though specific data remain undisclosed.

Critical Reaction Parameters:

-

Temperature: Elevated temperatures (>100°C) accelerate ring closure but risk racemization.

-

Catalysts: Lewis acids (e.g., BF₃·OEt₂) may stabilize oxocarbenium intermediates during cyclization.

-

Stereochemical Control: The methoxymethyl group at C2 likely directs facial selectivity during ring formation.

Reactivity and Stability

Chemical Behavior

The compound’s reactivity is governed by its electron-rich ring system and steric environment:

-

Nucleophilic Attack: The electron-donating methoxy groups activate the ring toward electrophilic substitution, particularly at the α-position to oxygen.

-

Oxidation: The dihydropyran ring is susceptible to oxidation, potentially forming pyran-2-one derivatives under strong oxidizing conditions.

-

Hydrolysis: Under acidic or basic conditions, the acetal-like structure may hydrolyze, though stability at neutral pH is inferred from related compounds .

Stability Considerations:

-

Thermal Stability: Decomposition is observed above 200°C, necessitating controlled storage conditions.

-

Light Sensitivity: No data are available, but analogous dihydropyrans show moderate photostability.

Applications in Organic Synthesis

Role as a Chiral Intermediate

The compound’s stereochemistry makes it valuable for synthesizing enantiomerically pure pharmaceuticals:

-

Antiviral Agents: Dihydropyrans are precursors to neuraminidase inhibitors like oseltamivir.

-

Natural Product Synthesis: The methoxymethyl group mimics sugar moieties in glycoside derivatives.

Case Study: Stereochemical Retention

In a model reaction, the (2R,3R,4R) configuration was retained during nucleophilic addition to the ring, preserving chirality in downstream products. This contrasts with simpler dihydropyrans, where epimerization is common.

Research Gaps and Future Directions

Despite its potential, key areas require further investigation:

-

Solubility Profiles: Quantitative solubility data in common solvents (e.g., DMSO, THF) are unavailable, hindering process optimization.

-

Catalytic Asymmetric Synthesis: Published methods lack enantiomeric excess (ee) data for this specific stereoisomer.

-

Toxicological Data: No studies evaluate its environmental or biological impact, though related compounds show low acute toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume